![molecular formula C8H15Cl2N3 B2445312 [1-(1-甲基吡唑-4-基)环丙基]甲胺;二盐酸盐 CAS No. 2470436-15-6](/img/structure/B2445312.png)
[1-(1-甲基吡唑-4-基)环丙基]甲胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1-methylpyrazol-4-yl group
科学研究应用
[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylmethanamine intermediate. This intermediate is then reacted with 1-methylpyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
作用机制
The mechanism of action of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride include other cyclopropylmethanamine derivatives and pyrazole-containing compounds. Examples include:
Cyclopropylmethanamine derivatives: Compounds with similar cyclopropylmethanamine structures but different substituents.
Pyrazole-containing compounds: Molecules that contain the pyrazole ring but with different functional groups attached.
Uniqueness
The uniqueness of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride lies in its specific combination of the cyclopropylmethanamine and 1-methylpyrazol-4-yl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
[1-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8(6-9)2-3-8;;/h4-5H,2-3,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBMMBAWXGGVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)
![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)
![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)
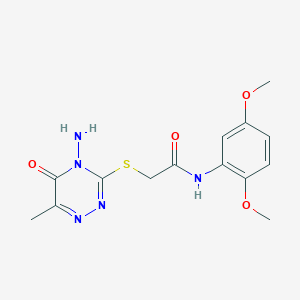

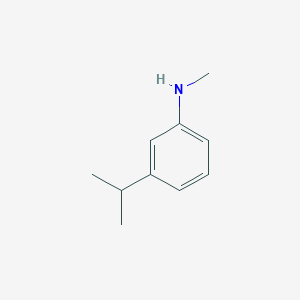
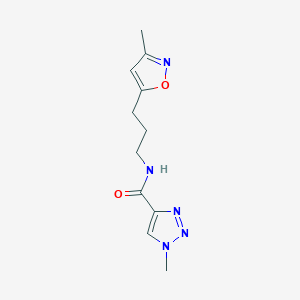
![N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2445241.png)
![1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2445244.png)
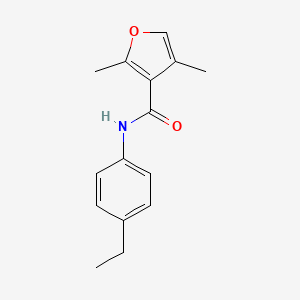

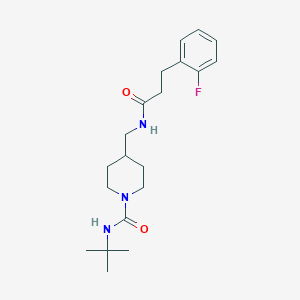
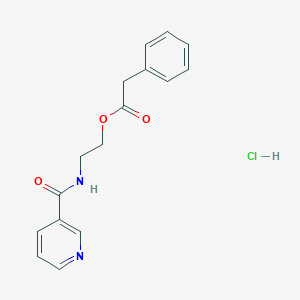
![N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2445250.png)
